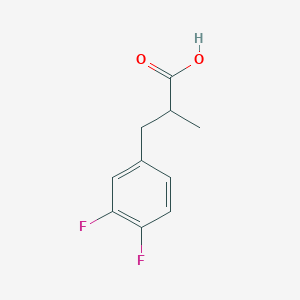

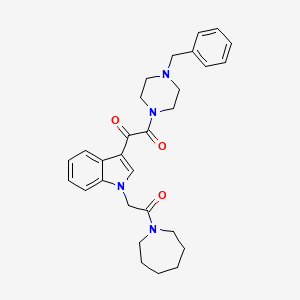

![molecular formula C15H12N2O4S B2519566 Methyl 2-[2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate CAS No. 865197-64-4](/img/structure/B2519566.png)

Methyl 2-[2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Methyl 2-[2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate" is a chemical entity that appears to be a derivative of benzothiazole with a furan moiety and an acetate group. This type of compound is of interest due to its potential pharmacological properties and its structural complexity which allows for a variety of chemical reactions and interactions.

Synthesis Analysis

The synthesis of related furan and benzothiazole derivatives has been reported in the literature. For instance, compounds with a furan-2-yl moiety have been synthesized starting from 2-acetylfuran, followed by a Claisen-Schmidt condensation with aromatic aldehydes and subsequent cyclization with hydroxylamine hydrochloride to form oxazoles, as seen in the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives . Additionally, the fusion of a 2-methylthiazole fragment to 2-(furan-2-yl)benzimidazole has been achieved through a series of reactions including N-methylation, reduction, and condensation steps . These methods provide a foundation for the synthesis of complex molecules such as "Methyl 2-[2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate".

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of "Methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate" was determined, revealing the orientation of the methylsulfinyl substituent and the stabilization of the crystal structure through aromatic π–π interactions and C—H···O hydrogen bonds . Such detailed structural analysis is crucial for understanding the molecular conformation and potential reactivity of "Methyl 2-[2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate".

Chemical Reactions Analysis

The chemical reactivity of benzothiazole and furan derivatives has been explored in various studies. Electrophilic substitution reactions, such as nitration, bromination, sulfonation, formylation, and acylation, have been performed on these heterocycles, often occurring at specific positions on the furan ring . These reactions are indicative of the potential chemical transformations that "Methyl 2-[2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate" may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan and benzothiazole derivatives are influenced by their molecular structure. For instance, the presence of electron-donating or electron-withdrawing groups can affect the compound's boiling point, solubility, and stability. The conformational analysis of organic carbonyl compounds, including benzofuran derivatives, has been performed using NMR techniques, providing insights into the preferred conformations and orientations of substituents in solution . These properties are essential for predicting the behavior of "Methyl 2-[2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate" in various environments and for its potential applications.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

Research in the field of organic synthesis has explored the synthesis and reactivity of compounds containing furan, benzothiazole, and acetate moieties, which are structurally related to "Methyl 2-[2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate". For instance, the design and synthesis of thiazolopyrimidine derivatives demonstrate the incorporation of furan units into heterocyclic compounds, showcasing methodologies that might be relevant for synthesizing and modifying the compound of interest (Selvam et al., 2012). Similarly, the synthesis of novel dicationic imidazo[1,2-a]pyridines, incorporating furan units, outlines a potential pathway for the synthesis of complex molecules with potential biological activities (Ismail et al., 2004).

Biological Activity and Applications

While specific biological activities of "Methyl 2-[2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate" were not directly reported, studies on structurally related compounds provide insights into potential biological applications. Research on various derivatives of benzothiazole and furan has been conducted to explore their potential as antimicrobial, antinociceptive, and anti-inflammatory agents. For instance, compounds derived from furan and benzothiazole have shown significant antinociceptive and anti-inflammatory activities, suggesting possible applications in pain and inflammation management (Selvam et al., 2012). Moreover, the antimicrobial activity of thiazolidinones indicates the relevance of these structural frameworks in developing new antimicrobial agents (Sodha et al., 2003).

Mécanisme D'action

Target of Action

They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds generally interact with their targets through various mechanisms, depending on the specific functional groups present in the compound .

Biochemical Pathways

Furan derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Furan derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propriétés

IUPAC Name |

methyl 2-[2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c1-20-13(18)9-17-10-5-2-3-7-12(10)22-15(17)16-14(19)11-6-4-8-21-11/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOFLGXGLBZTMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

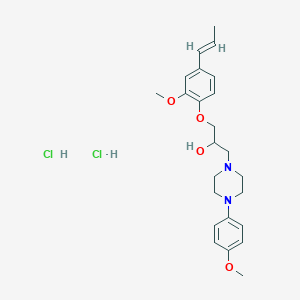

![7-[(4-Hydroxyanilino)methyl]-1H-1,8-naphthyridin-2-one;hydrochloride](/img/structure/B2519484.png)

![4-[2-(Propan-2-yloxy)ethoxy]piperidine](/img/structure/B2519490.png)

![3-hydroxy-3-(3-nitrophenyl)-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2519491.png)

![1-(4-methylphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide](/img/structure/B2519501.png)

![5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide](/img/structure/B2519502.png)

![10-chloro-3-(4-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2519503.png)

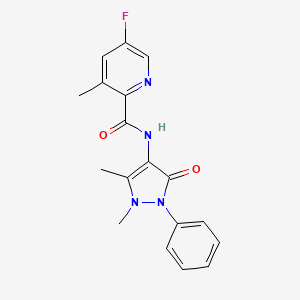

![3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2519504.png)